molecular formula C17H19N3OS B11004832 4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide

4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11004832
M. Wt: 313.4 g/mol
InChI Key: AKKCQKSCVCGMSG-UHFFFAOYSA-N
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Description

4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide, also known by its systematic name, is a complex organic compound with the following structure:

Structure:C17H18N4OS\text{Structure:} \quad \text{C}_{17}\text{H}_{18}\text{N}_4\text{OS} Structure:C17​H18​N4​OS

This compound combines an indole moiety with a thiazole ring, resulting in a unique structure that exhibits interesting biological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide. One common approach involves the condensation of 5-aminoindole with 2-bromo-4-butylthiazole-5-carboxylic acid. The reaction proceeds under appropriate conditions (such as reflux in a suitable solvent) to yield the desired compound.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, purification steps, and scalability are essential considerations for large-scale production.

Chemical Reactions Analysis

Reactivity: 4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction processes yield reduced forms of the compound.

    Substitution: Substituents on the butyl or indole ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Appropriate nucleophiles or electrophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to carboxylic acid derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide finds applications in various fields:

    Medicine: It exhibits potential as an anticancer agent due to its unique structure and biological activity.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Its effects on cellular pathways and receptors are of interest.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism, including modulation of signaling pathways and protein binding.

Comparison with Similar Compounds

4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide stands out due to its hybrid structure. Similar compounds include related thiazoles, indoles, and carboxamides. its specific combination of functional groups makes it distinct.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N3OS/c1-3-4-5-15-16(22-11(2)19-15)17(21)20-13-6-7-14-12(10-13)8-9-18-14/h6-10,18H,3-5H2,1-2H3,(H,20,21)

InChI Key

AKKCQKSCVCGMSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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